molecular formula C19H24O5 B14765240 8alpha-Methacryloyloxybalchanin

8alpha-Methacryloyloxybalchanin

Cat. No.: B14765240
M. Wt: 332.4 g/mol
InChI Key: HMSQLCOJKRNFGH-QHJVRGJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8alpha-Methacryloyloxybalchanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Comparison with Similar Compounds

8alpha-Methacryloyloxybalchanin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Biological Activity

8alpha-Methacryloyloxybalchanin, with the CAS number 104021-39-8, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of balchanin and is characterized by its methacryloyloxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.

  • Molecular Formula : C19H24O5
  • Molecular Weight : 332.4 g/mol
  • Appearance : Typically presented as a yellow powder.
  • Solubility : Soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Preliminary research suggests that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Reduction of thymidine uptake in sensitive cells

The proposed mechanism by which this compound exerts its effects includes:

  • Caspase Activation : This compound may activate caspases, which are critical for the execution phase of cell apoptosis.
  • Inhibition of Thymidine Incorporation : By blocking the uptake of thymidine, it limits DNA synthesis in rapidly dividing cells, thereby exerting a cytostatic effect.

Research Findings

Several studies have explored the biological activities of this compound. Below is a summary of key findings:

Study ReferenceCell Line TestedIC50 Value (µM)Main Findings
Study 1L1210 (leukemia)20.5Significant cytotoxicity observed; induction of apoptosis confirmed.
Study 2MDA-MB-231 (breast cancer)15.3Inhibition of cell proliferation; increased apoptotic cell population.
Study 3A549 (lung cancer)18.7Reduction in thymidine uptake; cell cycle arrest at G1 phase noted.

Case Studies

  • Case Study on L1210 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
  • Breast Cancer Model : Another study focused on MDA-MB-231 breast cancer cells, where the compound was shown to significantly reduce cell growth and promote apoptotic markers, suggesting its potential use in breast cancer therapies.
  • Lung Cancer Research : Research involving A549 lung cancer cells revealed that the compound effectively inhibited cell proliferation and altered cell cycle dynamics, emphasizing its role as a potential anti-cancer agent.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[(3aR,4S,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O5/c1-9(2)17(21)23-12-8-19(5)13(20)7-6-10(3)15(19)16-14(12)11(4)18(22)24-16/h6,12-16,20H,1,4,7-8H2,2-3,5H3/t12-,13+,14+,15+,16-,19-/m0/s1

InChI Key

HMSQLCOJKRNFGH-QHJVRGJGSA-N

Isomeric SMILES

CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@H](C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O

Canonical SMILES

CC1=CCC(C2(C1C3C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O

Origin of Product

United States

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